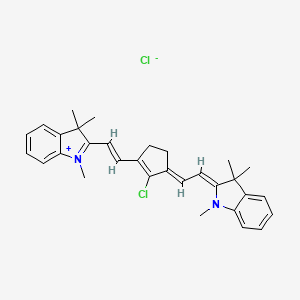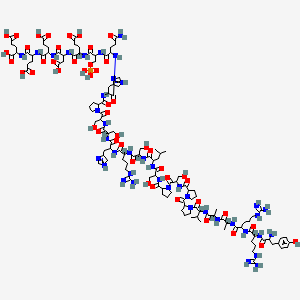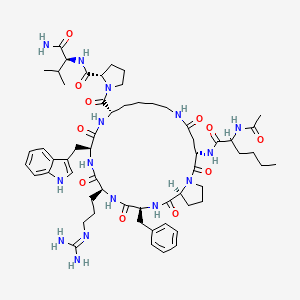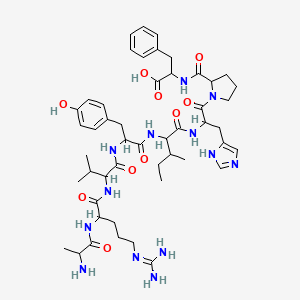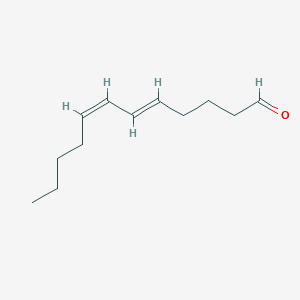
2-碘-5'-乙基羧酰胺腺苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-5’-ethylcarboxamido Adenosine: is a potent and selective adenosine receptor agonist. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The compound has a molecular formula of C13H17IN6O5 and a molecular weight of 464.22 g/mol .
科学研究应用
2-Iodo-5’-ethylcarboxamido Adenosine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of adenosine receptor agonists and their interactions.
Biology: The compound is employed in research on cellular signaling pathways and receptor binding studies.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases and neurological disorders due to its role as an adenosine receptor agonist.
作用机制
Target of Action
The primary target of 2-Iodo-5’-ethylcarboxamido Adenosine is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
2-Iodo-5’-ethylcarboxamido Adenosine is a potent and selective agonist of the adenosine receptor . As an agonist, it binds to the adenosine receptor and mimics the action of adenosine, leading to a cellular response .
Biochemical Pathways
The binding of 2-Iodo-5’-ethylcarboxamido Adenosine to the adenosine receptor can influence various biochemical pathways. For instance, adenosine receptors are known to be involved in the regulation of heart rate, muscle contraction, and neurotransmitter release . .
Result of Action
The molecular and cellular effects of 2-Iodo-5’-ethylcarboxamido Adenosine’s action would depend on the specific cell type and the state of the adenosine receptor pathway within those cells. Given its role as an adenosine receptor agonist, it could potentially influence cellular processes regulated by adenosine, such as inflammation, neurotransmission, and energy metabolism .
生化分析
Biochemical Properties
2-Iodo-5’-ethylcarboxamido Adenosine is known to interact with adenosine receptors
Cellular Effects
As an adenosine receptor agonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an adenosine receptor agonist, it may exert its effects at the molecular level through binding interactions with adenosine receptors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5’-ethylcarboxamido Adenosine typically involves the iodination of adenosine derivatives followed by the introduction of the ethylcarboxamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethylcarboxamido group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 2-Iodo-5’-ethylcarboxamido Adenosine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and ensure consistency .
化学反应分析
Types of Reactions: 2-Iodo-5’-ethylcarboxamido Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the iodine atom or other functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adenosine analogs .
相似化合物的比较
5’-N-Ethylcarboxamido Adenosine: Another adenosine receptor agonist with similar properties but lacking the iodine atom.
2-Chloro-5’-ethylcarboxamido Adenosine: Similar structure with a chlorine atom instead of iodine.
2-Bromo-5’-ethylcarboxamido Adenosine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-5’-ethylcarboxamido Adenosine is unique due to the presence of the iodine atom, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
141018-29-3 |
|---|---|
分子式 |
C₁₂H₁₅IN₆O₄ |
分子量 |
434.19 |
同义词 |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide; _x000B_2-Iodo-NECA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
